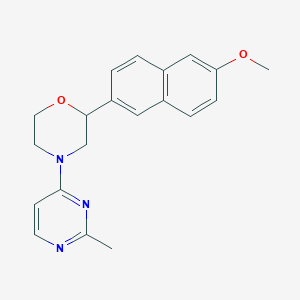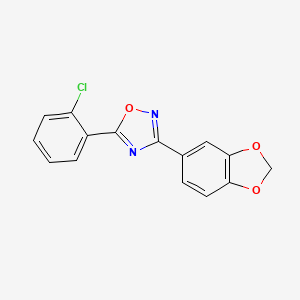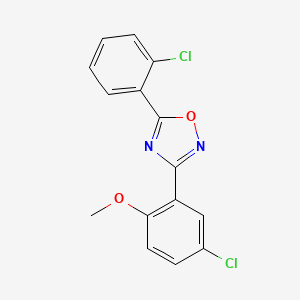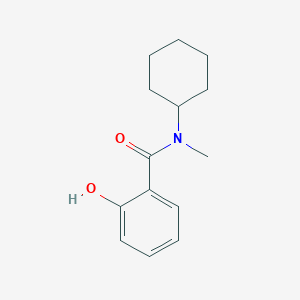
2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine, also known as MN-64, is a chemical compound that has been studied for its potential use in scientific research. MN-64 is a morpholine-based compound that has shown promising results in various research studies.
作用機序
2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine acts as a competitive inhibitor of DAT. It binds to the dopamine binding site on DAT and prevents dopamine from being transported back into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can have various physiological and pathological effects.
Biochemical and Physiological Effects:
The increased dopamine levels caused by 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine can have various biochemical and physiological effects. Dopamine is a neurotransmitter that is involved in various physiological processes such as motivation, reward, and movement. Increased dopamine levels can lead to an increase in motivation and reward-seeking behavior. However, excessive dopamine levels can also lead to pathological conditions such as addiction and schizophrenia.
実験室実験の利点と制限
2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine has several advantages and limitations for lab experiments. One advantage is its high selectivity for DAT, which makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experimental conditions.
将来の方向性
There are several future directions for 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine research. One direction is to study the effects of 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine on dopamine levels in vivo. Another direction is to study the effects of 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine on other neurotransmitters such as serotonin and norepinephrine. Additionally, 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine can be used as a tool for studying the role of dopamine in various pathological conditions such as addiction and schizophrenia.
In conclusion, 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine is a potential tool for studying the role of dopamine in various physiological and pathological conditions. Its high selectivity for DAT makes it a useful tool for scientific research. However, its limited solubility in water and potential side effects should be taken into consideration when using it in lab experiments. There are several future directions for 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine research, and further studies are needed to fully understand its potential as a tool for scientific research.
合成法
The synthesis of 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine involves a multi-step process that includes the reaction of 2-naphthol with p-toluenesulfonyl chloride to form the corresponding sulfonate ester. The sulfonate ester is then reacted with 2-methylpyrimidine-4-carbaldehyde to form the corresponding aldehyde. The aldehyde is then reacted with morpholine in the presence of a catalyst to form 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine.
科学的研究の応用
2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine has been studied for its potential use as a tool in scientific research. 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine has been shown to be a potent and selective inhibitor of the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft, and inhibition of DAT can lead to increased dopamine levels in the brain. This makes 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine a potential tool for studying the role of dopamine in various physiological and pathological conditions.
特性
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-4-(2-methylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-21-8-7-20(22-14)23-9-10-25-19(13-23)17-4-3-16-12-18(24-2)6-5-15(16)11-17/h3-8,11-12,19H,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMKURWYCUWTEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(3,4-dimethoxyphenyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole](/img/structure/B5379061.png)

![5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379079.png)
![3-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B5379085.png)

![5-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-2-methoxypyridine](/img/structure/B5379096.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5379103.png)

![1-[(2,2-dichlorovinyl)sulfonyl]-4-methylbenzene](/img/structure/B5379115.png)

![1'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5379129.png)
